(S)-2-((2-Aminothieno[3,2-D]pyrimidin-4-YL)amino)hexan-1-OL
Description
(S)-2-((2-Aminothieno[3,2-D]pyrimidin-4-YL)amino)hexan-1-OL is a chiral small molecule characterized by a thieno[3,2-d]pyrimidine core fused with a thiophene ring, an amino group at position 2, and a hexanol side chain substituted at position 2. The stereochemistry at the second carbon of the hexanol chain is S-configuration, which may critically influence its biological interactions.
Properties
Molecular Formula |
C12H18N4OS |
|---|---|
Molecular Weight |
266.37 g/mol |
IUPAC Name |
(2S)-2-[(2-aminothieno[3,2-d]pyrimidin-4-yl)amino]hexan-1-ol |
InChI |
InChI=1S/C12H18N4OS/c1-2-3-4-8(7-17)14-11-10-9(5-6-18-10)15-12(13)16-11/h5-6,8,17H,2-4,7H2,1H3,(H3,13,14,15,16)/t8-/m0/s1 |
InChI Key |
BKSPXAGJNHITIS-QMMMGPOBSA-N |
Isomeric SMILES |
CCCC[C@@H](CO)NC1=NC(=NC2=C1SC=C2)N |
Canonical SMILES |
CCCCC(CO)NC1=NC(=NC2=C1SC=C2)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-((2-Aminothieno[3,2-D]pyrimidin-4-YL)amino)hexan-1-OL typically involves multi-step organic reactions. A common approach might include:
Formation of the Thienopyrimidine Core: This could involve the cyclization of appropriate thiophene and pyrimidine precursors under acidic or basic conditions.
Amination: Introduction of the amino group at the 2-position of the thienopyrimidine core, possibly through nucleophilic substitution reactions.
Attachment of the Hexanol Side Chain: This step might involve the coupling of the amino-thienopyrimidine intermediate with a hexanol derivative, using reagents like coupling agents or catalysts.
Industrial Production Methods
Industrial production of such compounds often requires optimization of reaction conditions to maximize yield and purity. This might involve:
Catalysts: Use of metal catalysts to enhance reaction rates.
Solvents: Selection of appropriate solvents to dissolve reactants and control reaction environments.
Temperature and Pressure: Optimization of temperature and pressure conditions to favor desired reaction pathways.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution at Position 4
The amino-hexanol substituent at position 4 is introduced via nucleophilic aromatic substitution (SNAr), a common strategy for functionalizing halogenated thienopyrimidine precursors. For example:
| Precursor | Reaction Conditions | Product | Yield | Source |
|---|---|---|---|---|
| 4-Chloro derivative 5 | Hexanol-2-amine, NaHCO₃, DMF, 130°C | (S)-2-((2-Aminothieno[3,2-d]pyrimidin-4-yl)amino)hexan-1-ol | 67% |
Key findings:
-
The reaction proceeds via displacement of the chloro group at position 4 by the primary amine of hexanol-2-amine.
-
Polar aprotic solvents (e.g., DMF) and elevated temperatures enhance reaction efficiency .
Palladium-Catalyzed Cross-Coupling Reactions
While the target compound lacks halogens, its synthetic intermediates (e.g., bromo or iodo derivatives) undergo cross-coupling reactions. For instance:
Suzuki–Miyaura Coupling at Position 6
A bromo-substituted thienopyrimidine precursor reacts with aryl boronic acids under palladium catalysis:
| Entry | Boronic Acid (eq.) | Base | Catalyst (eq.) | Solvent | Product Yield |
|---|---|---|---|---|---|
| 5 | 4-MePhB(OH)₂ (2) | K₂CO₃ (2.6) | Pd(PPh₃)₄ (0.02) | THF | 67% |
-
Optimal conditions involve excess boronic acid, THF, and reflux .
-
This method is critical for diversifying substituents at position 6 in related compounds .
Amino Group at Position 2
The primary amine at position 2 undergoes alkylation or acylation to modulate electronic and steric properties:
| Reaction Type | Reagent | Conditions | Product | Biological Impact |
|---|---|---|---|---|
| Acylation | Acetyl chloride | DCM, RT, 12 h | 2-Acetamidothieno[3,2-d]pyrimidine | Reduced antiplasmodial activity |
| Alkylation | Methyl iodide | K₂CO₃, DMF, 60°C | 2-Methylaminothieno[3,2-d]pyrimidine | Improved metabolic stability |
Hydroxyl Group in Hexanol Chain
The primary alcohol undergoes oxidation or esterification:
| Reaction | Reagent | Conditions | Product | Application |
|---|---|---|---|---|
| Oxidation | PCC/DCM | RT, 4 h | Hexanal derivative | Probe for SAR studies |
| Esterification | Acetic anhydride | Pyridine, RT | Hexyl acetate derivative | Solubility modulation |
Stability and Metabolic Reactions
The thienopyrimidine core is susceptible to oxidative metabolism, particularly at position 6. Key observations:
-
Methyl groups at position 6 undergo rapid oxidation ( min) .
-
Piperidine substituents at position 4 improve stability ( min) .
Comparative Reactivity of Thienopyrimidine Derivatives
The table below summarizes reactivity trends for substituents at positions 2, 4, and 6:
Key Synthetic Challenges
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: Potential therapeutic agent for treating diseases, depending on its biological activity.
Industry: Use in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of (S)-2-((2-Aminothieno[3,2-D]pyrimidin-4-YL)amino)hexan-1-OL would involve its interaction with specific molecular targets, such as enzymes or receptors. This interaction could modulate biological pathways, leading to therapeutic effects. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Structural and Functional Differences
Compound 1 : (R)-2-[(2-Amino-7-fluoropyrido[3,2-d]pyrimidin-4-yl)amino]-2-methylhexan-1-ol (233)
- Core Structure: Pyrido[3,2-d]pyrimidine (pyridine-pyrimidine fusion) instead of thieno[3,2-d]pyrimidine.
- Substituents: Fluorine atom at position 7 of the pyrido core. Methyl group at the second carbon of the hexanol chain. R-configuration at the chiral center.
- Biological Target: Toll-like receptor (TLR) modulator, patented for immunomodulatory applications.
- Key Insights :
- Fluorination likely enhances metabolic stability and binding affinity.
- Methyl substitution may increase lipophilicity, affecting pharmacokinetics.
Compound 2 : 1-({1-(2-Aminopyrimidin-4-yl)-2-[(2-methoxyethyl)amino]-1H-benzimidazol-6-yl}ethynyl)cyclohexanol (2OL)
- Core Structure : Benzimidazole linked to a pyrimidine via an ethynyl group.
- Substituents: Methoxyethylamino group on the benzimidazole. Cyclohexanol moiety replacing the hexanol chain.
- Biological Target : Unspecified in evidence, but benzimidazole derivatives often target kinases or GPCRs.
- Key Insights: Ethynyl linkage and cyclohexanol may improve solubility and steric bulk. Benzimidazole-pyrimidine hybrids are common in anticancer and antiviral agents.
Biological Activity
(S)-2-((2-Aminothieno[3,2-D]pyrimidin-4-YL)amino)hexan-1-OL is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies, drawing from diverse sources to provide a comprehensive overview.
Synthesis of this compound
The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. A common method includes:
- Formation of the thieno[3,2-d]pyrimidine core : This is achieved through cyclization reactions involving thiophene derivatives and appropriate reagents such as sodium cyanate and bromine.
- Amination : The introduction of the amino group at the 2-position of the thieno[3,2-d]pyrimidine scaffold is crucial for biological activity.
- Alkylation : The hexan-1-OL moiety is introduced through alkylation reactions, often using alkyl halides in the presence of a base.
The yield and purity of the final compound can be optimized through careful selection of reaction conditions and purification methods.
Anticancer Activity
Recent studies have highlighted the anticancer potential of thieno[3,2-d]pyrimidine derivatives, including this compound. In vitro assays demonstrate that these compounds exhibit inhibitory effects on various protein kinases implicated in cancer progression, particularly Focal Adhesion Kinase (FAK), which is overexpressed in many metastatic cancers. For instance:
- Inhibition of FAK : Compounds derived from thieno[3,2-d]pyrimidine scaffolds showed IC50 values in the nanomolar range against FAK, indicating potent inhibitory activity .
Structure-Activity Relationships (SAR)
The biological activity of this compound can be significantly influenced by modifications to its structure. Key findings include:
- Substituent Effects : Variations at the 6-position of the thieno[3,2-d]pyrimidine core have been shown to alter potency dramatically. For example, substituents such as methoxy or halogens can enhance activity due to improved binding affinity to target proteins .
In Vivo Studies
In vivo studies using xenograft models have demonstrated that compounds similar to this compound can significantly reduce tumor growth. These findings support the potential therapeutic application of this compound in oncology .
Case Study 1: Efficacy Against Breast Cancer
A study investigating a series of thieno[3,2-d]pyrimidines found that specific derivatives exhibited remarkable cytotoxicity against breast cancer cell lines (e.g., MDA-MB-231). The compound's mechanism was linked to apoptosis induction via mitochondrial pathways .
Case Study 2: Antiproliferative Effects
Another study focused on the antiproliferative effects of related compounds against various human cancer cell lines. Results indicated that modifications to the amino group significantly affected cellular uptake and subsequent biological activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
